Diamine phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

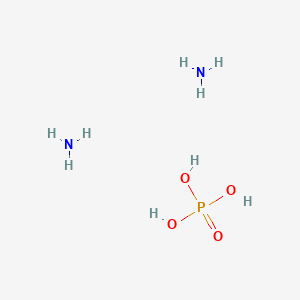

Structure

2D Structure

Properties

CAS No. |

287488-11-3; 7783-28-0 |

|---|---|

Molecular Formula |

H9N2O4P |

Molecular Weight |

132.056 |

IUPAC Name |

azane;phosphoric acid |

InChI |

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4) |

InChI Key |

MNNHAPBLZZVQHP-UHFFFAOYSA-N |

SMILES |

N.N.OP(=O)(O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Diammonium Phosphate: A Comprehensive Technical Guide

An In-depth Technical Guide on Diammonium Phosphate (B84403) for Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium phosphate (DAP), also known as diammonium hydrogen phosphate, is an inorganic compound with the chemical formula (NH₄)₂HPO₄.[1] It is a salt of ammonia (B1221849) and phosphoric acid, widely recognized for its high nutrient content and excellent water solubility. While extensively used in agriculture as a fertilizer and in various industrial applications as a fire retardant, its purified forms also play a crucial role in the pharmaceutical industry as an excipient.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of diammonium phosphate, detailed experimental protocols for its synthesis and analysis, and its applications relevant to research and drug development.

Chemical and Physical Properties

Diammonium phosphate is a white, crystalline solid that is highly soluble in water.[4] Upon dissolution, it generates a mildly alkaline solution.[5] Key quantitative properties of diammonium phosphate are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | (NH₄)₂HPO₄ |

| Molar Mass | 132.06 g/mol |

| Appearance | White crystalline powder or colorless monoclinic crystals |

| Density | 1.619 g/cm³ |

| Melting Point | 155 °C (decomposes) |

| Solubility in Water | 57.5 g/100 mL (at 10 °C)106.7 g/100 mL (at 100 °C) |

| pH of 1% Solution | 7.6 - 8.2 |

| Solubility in other solvents | Insoluble in alcohol and acetone |

Experimental Protocols

Laboratory Synthesis of Diammonium Phosphate

This protocol details a laboratory-scale synthesis of diammonium phosphate through the neutralization reaction of phosphoric acid with ammonia.[6]

Materials:

-

1 M Phosphoric acid (H₃PO₄) solution

-

1 M Ammonia (NH₃) solution

-

Methyl orange indicator

-

Standard laboratory glassware (burette, pipette, conical flask, evaporating basin)

-

Heating apparatus (Bunsen burner or heating mantle)

-

Filtration apparatus (filter funnel, filter paper)

Procedure:

-

Titration to Determine Equivalence Point:

-

Pipette 10 cm³ of 1 M ammonia solution into a conical flask.

-

Add a few drops of methyl orange indicator.

-

Titrate with 1 M phosphoric acid from a burette until the indicator changes color. This determines the volume of phosphoric acid required to form ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). Record this volume.

-

-

Synthesis of Diammonium Phosphate:

-

Pipette 20 cm³ of 1 M ammonia solution into an evaporating basin.

-

Using the burette, add the same volume of 1 M phosphoric acid as determined in the titration step. This provides the 2:1 molar ratio of ammonia to phosphoric acid needed for the formation of diammonium phosphate.

-

-

Crystallization:

-

Gently heat the solution in the evaporating basin to evaporate the water until the volume is reduced to about one-fifth of the original. Avoid boiling to prevent spattering.[6]

-

Allow the concentrated solution to cool, which will induce the crystallization of diammonium phosphate.

-

-

Isolation and Drying:

-

Filter the crystals from the solution using a filter funnel and filter paper.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals on a watch glass, covered with a piece of filter paper, at room temperature.

-

Purification by Recrystallization

For applications requiring high purity, such as in the pharmaceutical industry, commercial-grade diammonium phosphate can be purified by recrystallization.[7]

Materials:

-

Industrial or technical grade diammonium phosphate

-

Mixed solvent (e.g., 70% water - 30% ethanol)

-

Activated charcoal

-

Heating and stirring apparatus

-

Filtration and cooling apparatus

Procedure:

-

Dissolution:

-

Dissolve the impure diammonium phosphate in the mixed solvent at an elevated temperature with stirring until a saturated solution is formed.

-

-

Decolorization:

-

Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

-

Stir for a short period.

-

-

Hot Filtration:

-

Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum at a low temperature (e.g., 330 K).[8]

-

Analytical Quality Control: Assay by Titration

The purity of diammonium phosphate can be determined by acid-base titration as per the United States Pharmacopeia (USP-NF) monograph.[4][9][10]

Materials:

-

Diammonium phosphate sample

-

0.1 N Sulfuric acid (H₂SO₄) volumetric solution

-

Potentiometric titrator with a pH electrode

Procedure:

-

Sample Preparation:

-

Accurately weigh about 600 mg of the diammonium phosphate sample.

-

Dissolve the sample in 40 mL of distilled water.

-

-

Titration:

-

Titrate the solution with 0.1 N sulfuric acid using a potentiometric titrator.

-

The endpoint is reached at a pH of 4.6.

-

-

Calculation:

-

Each milliliter of 0.1 N sulfuric acid is equivalent to 13.21 mg of (NH₄)₂HPO₄.

-

Calculate the percentage of diammonium phosphate in the sample. The acceptance criteria as per USP-NF is between 96.0% and 102.0%.[10]

-

Applications in Research and Drug Development

In the pharmaceutical industry, high-purity diammonium phosphate is utilized as an excipient.[1][2][11] Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication. Diammonium phosphate can serve several functions in a drug formulation:

-

Buffering Agent: It helps to maintain the pH of a formulation, which can be critical for the stability and efficacy of the API.[11]

-

Component of Effervescent Formulations: It can be used in tablets and powders that produce a carbonated drink when dissolved in water.[11]

-

Nutrient in Fermentation Processes: In the production of certain pharmaceuticals through fermentation, it can act as a nitrogen and phosphorus source for the microorganisms.[12]

It is important to note that for pharmaceutical applications, diammonium phosphate must meet stringent purity standards as defined by pharmacopoeias like the USP-NF, with strict limits on impurities such as heavy metals.[2]

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of diammonium phosphate.

Caption: Workflow for the laboratory synthesis of diammonium phosphate.

Caption: Workflow for the quality control analysis of diammonium phosphate by titration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Purification of an Industrial Fertilizer (Diammonium Phosphate) Using Design of Experiments [article.sapub.org]

- 9. uspbpep.com [uspbpep.com]

- 10. Ammonium Phosphate [doi.usp.org]

- 11. Diammonium phosphate | CAS#:7783-28-0 | Chemsrc [chemsrc.com]

- 12. atamankimya.com [atamankimya.com]

Synthesis of Diammonium Hydrogen Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), a compound of significant interest across various scientific disciplines, including its application in the pharmaceutical industry. This document details the core chemical principles, prevalent industrial production methodologies, and laboratory-scale synthesis protocols, with a particular focus on achieving the high purity required for research and drug development applications.

Core Principles of Diammonium Hydrogen Phosphate Synthesis

The synthesis of diammonium hydrogen phosphate (DAP) is fundamentally an acid-base neutralization reaction between phosphoric acid (H₃PO₄) and ammonia (B1221849) (NH₃). The stoichiometry of the reaction determines the final ammonium (B1175870) phosphate salt produced. The formation of DAP specifically requires a 2:1 molar ratio of ammonia to phosphoric acid.

The reaction proceeds as follows:

2NH₃ + H₃PO₄ → (NH₄)₂HPO₄

This reaction is exothermic, and precise control of reaction conditions, particularly temperature and pH, is crucial to ensure the desired product is formed with high yield and purity. The pH of the resulting solution is typically in the range of 7.5 to 8.2.[1] A notable property of DAP is its alkaline pH that develops around the dissolving granule.[2]

Industrial Production of Diammonium Hydrogen Phosphate

Industrial production of DAP is primarily geared towards the fertilizer industry, where it is valued for its high nutrient content.[3] However, the principles and processes can be adapted to produce technical-grade DAP for various applications. The two main routes for industrial DAP synthesis are based on the source of phosphoric acid: the wet process and the thermal process.

Wet-Process Phosphoric Acid Route

The majority of industrial DAP is produced using wet-process phosphoric acid, which is obtained by the acidification of phosphate rock.[4][5] This method is more cost-effective but yields a less pure phosphoric acid containing various impurities such as iron, aluminum, magnesium, and fluorine compounds.[6][7] These impurities can co-precipitate with the DAP, affecting its purity and physical properties.[6]

A typical industrial workflow for DAP production using wet-process phosphoric acid involves the following stages:

-

Pre-neutralization: Phosphoric acid is partially neutralized with ammonia in a pre-neutralizer tank.[8] This step helps to control the exothermic reaction and initiate the formation of ammonium phosphates.

-

Ammoniation-Granulation: The partially neutralized slurry is then fed into a granulator where it is further ammoniated to achieve the desired N:P ratio for DAP.[8][9] The rolling action of the granulator forms spherical particles.[8]

-

Drying and Cooling: The granules are then dried to remove excess moisture and cooled to prevent caking and ammonia loss during storage.[8][10][11]

-

Screening: The final product is screened to obtain granules of a uniform size.[11] Oversized and undersized granules are typically crushed and recycled back into the process.[8]

Thermal Process Phosphoric Acid Route

The thermal process involves the production of elemental phosphorus from phosphate rock in an electric furnace. The phosphorus is then burned to produce high-purity phosphorus pentoxide (P₂O₅), which is subsequently hydrated to form pure phosphoric acid. While this process is more energy-intensive and expensive, it yields a much purer phosphoric acid, making it suitable for the production of food-grade and pharmaceutical-grade DAP with minimal downstream purification.[5] The subsequent neutralization and crystallization steps are similar to the wet-process route but with less complexity in impurity removal.

Laboratory Synthesis and Purification for Pharmaceutical Applications

For research, analytical, and pharmaceutical applications, DAP of exceptional purity is required.[12] This necessitates either starting with high-purity reagents or implementing rigorous purification steps.

Synthesis from High-Purity Reagents

A straightforward laboratory-scale synthesis involves the direct neutralization of a known concentration of high-purity phosphoric acid with a high-purity ammonia solution.

Experimental Protocol:

-

Titration: To determine the precise stoichiometric endpoint, a preliminary titration of the phosphoric acid solution with the ammonia solution is recommended. Methyl orange can be used as an indicator for the formation of ammonium dihydrogen phosphate (NH₄H₂PO₄), which is the first equivalence point.[13]

-

Reaction: Based on the titration, the calculated volume of phosphoric acid is added to a reaction vessel.

-

Ammoniation: Twice the determined volume of ammonia solution required to reach the first equivalence point is slowly added to the phosphoric acid with constant stirring.[13] The reaction should be carried out in an ice bath to manage the exothermic nature of the reaction and prevent the loss of ammonia.

-

pH Monitoring: The pH of the solution should be monitored and maintained between 7.8 and 8.2.

-

Crystallization: The resulting solution is then concentrated by slow evaporation at a temperature below 70°C to avoid decomposition of the DAP.[13] The concentrated solution is then cooled slowly to induce crystallization.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator or at a low temperature.

Purification of Industrial-Grade DAP

Recrystallization is a common and effective method for purifying industrial-grade DAP.[7] The process leverages the differences in solubility between DAP and the impurities at different temperatures.

Experimental Protocol:

-

Dissolution: Dissolve the industrial-grade DAP in a minimum amount of deionized water at an elevated temperature (e.g., 60-70°C) to create a saturated solution.

-

Hot Filtration: While hot, filter the solution to remove any insoluble impurities. The addition of activated charcoal during this step can help to remove colored impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of recrystallized DAP.

-

Isolation and Washing: Collect the purified crystals by filtration and wash them with a small amount of ice-cold deionized water to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum or at a low temperature to obtain high-purity DAP.

Quantitative Data and Specifications

The quality of DAP is determined by its purity and the levels of various impurities. For pharmaceutical applications, stringent specifications must be met.

Table 1: Comparison of Reaction Parameters for DAP Synthesis

| Parameter | Industrial (Wet Process) | Laboratory (High Purity) |

| Phosphoric Acid Source | Wet-Process | High-Purity Reagent |

| Reaction Temperature | 60 - 80 °C (neutralization)[14], 90 - 120 °C (granulation)[10] | Room temperature with cooling |

| pH | 1.65-1.90 (NH₃/H₃PO₄ molar ratio)[14] | 7.8 - 8.2[15] |

| Key Process Steps | Pre-neutralization, granulation, drying, cooling | Controlled neutralization, crystallization, filtration, drying |

| Typical Yield | ~40-50% (purified from wet process)[14] | >90% (based on limiting reagent) |

Table 2: Specifications for Pharmaceutical-Grade Diammonium Hydrogen Phosphate

| Parameter | Specification |

| Assay ((NH₄)₂HPO₄) | ≥ 98.5%[16] |

| pH (5% aqueous solution) | 7.7 - 8.1[16][17] |

| Chloride (Cl) | ≤ 0.001%[17] |

| Sulfate (SO₄) | ≤ 0.01%[17] |

| Iron (Fe) | ≤ 0.001%[17] |

| Heavy Metals (as Pb) | ≤ 0.001%[17] |

| Arsenic (As) | ≤ 0.0001%[17] |

| Water Insoluble Matter | ≤ 0.005%[17] |

Analytical Methods for Quality Control

To ensure the purity and quality of synthesized DAP, particularly for pharmaceutical use, a range of analytical techniques are employed:

-

Assay (Acidimetric Titration): The purity of DAP can be determined by titrating a known weight of the sample with a standardized acid (e.g., sulfuric acid) to a specific pH endpoint.[18]

-

pH Measurement: The pH of a solution of a specific concentration is a key identifier.

-

Ion Chromatography: This technique can be used to quantify anionic impurities such as chlorides and sulfates.

-

Inductively Coupled Plasma (ICP) Spectroscopy: ICP-OES or ICP-MS are powerful techniques for determining the concentration of elemental impurities, including heavy metals.

-

X-ray Diffraction (XRD): XRD can be used to confirm the crystalline structure of the synthesized DAP.

Conclusion

The synthesis of diammonium hydrogen phosphate is a well-established process that can be tailored to produce material of varying purity grades. While industrial production focuses on cost-effective methods for large-scale fertilizer production, laboratory synthesis and purification protocols are crucial for obtaining the high-purity DAP required for research, analytical, and pharmaceutical applications. A thorough understanding and control of the reaction stoichiometry, temperature, pH, and subsequent purification steps are paramount to achieving the desired product quality. The analytical characterization of the final product is a critical step to ensure it meets the stringent requirements for its intended application.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. nbinno.com [nbinno.com]

- 3. imarcgroup.com [imarcgroup.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of impurities in wet-process phosphoric acids on DAP grades. [Diammonium phosphate] (Conference) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. madar-ju.com [madar-ju.com]

- 9. cdn.intratec.us [cdn.intratec.us]

- 10. News [lanemachinery.com]

- 11. everagro.com [everagro.com]

- 12. nbinno.com [nbinno.com]

- 13. edu.rsc.org [edu.rsc.org]

- 14. US4610862A - Process for producing purified diammonium phosphate from wet process phosphoric acid - Google Patents [patents.google.com]

- 15. oiv.int [oiv.int]

- 16. Diammonium Hydrogen Phosphate - Cas No. 7783-28-0, White Solid, Pure Grade, Soluble In Water, Ph Level 7.7 To 8.1, Application: Pharmaceutical, Shelf Life: 5 Years, Nlt 98.5% Purity at Best Price in Vadodara | Annexe Chem Pvt. Ltd. [tradeindia.com]

- 17. DI AMMONIUM HYDROGEN PHOSPHATE - Pure White Crystal, Pharmaceutical Grade, Affordable Price [annexechem.net]

- 18. fao.org [fao.org]

Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄): A Comprehensive Technical Overview of its Molar Mass and Crystal Structure

For Immediate Release

A detailed examination of the physicochemical properties of diammonium hydrogen phosphate (B84403), a compound of significant interest in various scientific and industrial fields. This whitepaper provides researchers, scientists, and drug development professionals with essential data on its molar mass and a thorough analysis of its crystal structure, supported by experimental protocols and data visualizations.

Introduction

Diammonium hydrogen phosphate, (NH₄)₂HPO₄, also known as diammonium phosphate (DAP), is a water-soluble salt formed from the reaction of ammonia (B1221849) with phosphoric acid.[1] It has widespread applications, notably as a fertilizer in agriculture and as a yeast nutrient in biotechnology.[1][2] In the pharmaceutical and drug development sectors, understanding the precise physicochemical properties of such compounds is paramount for formulation, stability, and interaction studies. This technical guide offers an in-depth analysis of the molar mass and crystal structure of (NH₄)₂HPO₄, presenting key data in a structured format for ease of reference and comparison.

Molar Mass and Elemental Composition

The molar mass of (NH₄)₂HPO₄ is a fundamental parameter for stoichiometric calculations and material characterization. It is calculated from the atomic masses of its constituent elements. The accepted molar mass is approximately 132.06 g/mol .[1][2]

Table 1: Molar Mass of (NH₄)₂HPO₄

| Property | Value |

| Chemical Formula | (NH₄)₂HPO₄ |

| Molar Mass | 132.0562 g/mol [3] |

Table 2: Elemental Composition of (NH₄)₂HPO₄

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Percentage by Mass |

| Nitrogen | N | 14.007 | 2 | 21.21%[3] |

| Hydrogen | H | 1.008 | 9 | 6.87%[3] |

| Phosphorus | P | 30.974 | 1 | 23.45%[3] |

| Oxygen | O | 15.999 | 4 | 48.46%[3] |

Crystal Structure

The crystal structure of diammonium hydrogen phosphate has been determined to be monoclinic.[4] This structural arrangement dictates many of its physical properties, including solubility, stability, and mechanical characteristics.

Table 3: Crystallographic Data for (NH₄)₂HPO₄

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c[4] |

| Unit Cell Dimensions | a = 11.043 (6) Å |

| b = 6.700 (3) Å | |

| c = 8.031 (4) Å | |

| β = 113.42 (3)°[4] | |

| Unit Cell Volume (V) | 545.3 ų[4] |

| Formula Units per Unit Cell (Z) | 4[4] |

| Calculated Density (Dx) | 1.608 g/cm³[4] |

| Measured Density (Dm) | 1.619 g/cm³[4] |

Experimental Protocol: Crystal Structure Determination

The determination of the crystal structure of (NH₄)₂HPO₄ was accomplished through single-crystal X-ray diffraction.

4.1 Crystal Growth Single crystals of (NH₄)₂HPO₄ suitable for X-ray diffraction are typically grown from an aqueous solution. The presence of certain ions can influence the crystal habit; for instance, nitrate (B79036) ions can cause elongation, while sulfate (B86663) ions can lead to more equant crystals.

4.2 Data Collection Three-dimensional diffraction data were collected using a four-circle automatic diffractometer.[4] This instrument allows for the precise orientation of the crystal in the X-ray beam to measure the intensities of a large number of reflections.

4.3 Structure Solution and Refinement The crystal structure was solved using the positional parameters from the isomorphous compound (NH₄)₂HAsO₄ as a starting point.[4] The structure was then refined by the least-squares method.[4] The positions of the hydrogen atoms were determined from a difference Fourier synthesis.[4] The final refinement, which included anisotropic temperature factors for the non-hydrogen atoms and isotropic factors for the hydrogen atoms, converged to a final R value of 0.015 for 649 observed reflections.[4]

Data Visualization

The logical flow from the basic chemical identity of a compound to its detailed structural properties is crucial for a comprehensive understanding. The following diagram illustrates this relationship for (NH₄)₂HPO₄.

Caption: Relationship between chemical formula, molar mass, and crystal structure of (NH₄)₂HPO₄.

References

A Comprehensive Technical Guide to the Solubility of Diammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of diammonium phosphate (B84403) (DAP) in aqueous and organic media. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development and various industrial fields who utilize DAP in their processes.

Introduction to Diammonium Phosphate

Diammonium phosphate, with the chemical formula (NH₄)₂HPO₄, is a highly water-soluble salt derived from the reaction of ammonia (B1221849) and phosphoric acid.[1][2] It is a white, crystalline solid commonly used in agriculture as a fertilizer due to its high nutrient content.[3][4] Beyond agriculture, DAP serves various industrial purposes, including as a fire retardant, a nutrient in yeast fermentation, a corrosion inhibitor, and a component in metal finishing.[3][5][6] The solubility of DAP is a critical physical property that dictates its application and efficacy in different formulations and environments. An understanding of its solubility characteristics is paramount for process optimization, formulation development, and ensuring desired outcomes in various scientific and industrial applications.

Aqueous Solubility of Diammonium Phosphate

Diammonium phosphate exhibits high solubility in water, a characteristic that is significantly influenced by temperature. As the temperature of the water increases, the solubility of DAP also increases. This positive correlation is a key factor in its widespread use in aqueous solutions.

Table 1: Solubility of Diammonium Phosphate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | 57.5 |

| 20 | 57.5[7] or 58.8[4] |

| 25 | 68.6 |

| 40 | 81.8 |

| 60 | 97.6 |

| 70 | 106.7 |

| 100 | 106.7 |

Note: There is a slight variation in reported solubility at 20°C across different sources.

The data clearly indicates a substantial increase in the amount of DAP that can be dissolved in water as the temperature rises. This property is crucial for preparing concentrated solutions and for crystallization processes. The pH of a DAP solution is typically alkaline, ranging from 7.5 to 8.[1][5]

Solubility of Diammonium Phosphate in Organic Solvents

In stark contrast to its high aqueous solubility, diammonium phosphate is generally considered insoluble in most organic solvents. This low solubility in non-polar or weakly polar organic media is a critical consideration for its application in multi-component solvent systems and for purification processes.

Table 2: Solubility of Diammonium Phosphate in Common Organic Solvents

| Solvent | Solubility |

| Ethanol | Insoluble[7][8] |

| Acetone | Insoluble[7][8] |

| Methanol | Insoluble[7] |

The insolubility of DAP in these common organic solvents is a key characteristic that can be exploited in separation and purification procedures. For instance, DAP can be precipitated out of an aqueous solution by the addition of an organic solvent like ethanol.

Experimental Protocol for Determining the Solubility of Diammonium Phosphate

The following is a detailed methodology for the experimental determination of the solubility of diammonium phosphate in water at various temperatures. This protocol is based on the isothermal equilibrium method.

Materials

-

Diammonium Phosphate (analytical grade)

-

Deionized or distilled water

-

Thermometer or calibrated temperature probe

-

Constant temperature water bath with shaker

-

Sealed glass vials or flasks

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filters or vacuum filtration system)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of diammonium phosphate to a series of sealed glass vials or flasks, each containing a known volume or mass of deionized water.

-

The amount of DAP added should be more than the expected solubility at the highest planned temperature to ensure a solid phase remains.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature water bath with a shaker.

-

Set the water bath to the desired temperature and allow the solutions to equilibrate for a sufficient period (typically several hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the sample using a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven set at a temperature sufficient to evaporate the water without decomposing the DAP (e.g., 70-80°C).

-

Dry the sample to a constant weight.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dried DAP per 100 g of water. The formula for this calculation is: Solubility ( g/100 g H₂O) = (Mass of dried DAP / Mass of water in the sample) x 100

-

-

Repeat for Different Temperatures:

-

Repeat steps 2 through 5 for each desired temperature to construct a solubility curve.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining DAP solubility.

Logical Relationship of Solubility Factors

The solubility of diammonium phosphate is a function of several interconnected factors. The following diagram illustrates the logical relationship between the primary determinants of DAP solubility.

Caption: Factors influencing the solubility of DAP.

Conclusion

The solubility of diammonium phosphate is a fundamental property that is critical for its effective use across various scientific and industrial domains. Its high solubility in water, which increases with temperature, and its insolubility in common organic solvents are key characteristics that inform its application, formulation, and purification. The provided experimental protocol offers a robust method for determining the aqueous solubility of DAP, and the diagrams illustrate the key workflow and influencing factors. This guide serves as a comprehensive resource for professionals requiring a detailed understanding of the solubility of diammonium phosphate.

References

- 1. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 2. DIAMMONIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. simofert.nl [simofert.nl]

- 4. cropnutrition.com [cropnutrition.com]

- 5. DIAMMONIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Diammonium phosphate [sitem.herts.ac.uk]

- 8. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Thermal Decomposition of Diammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermal decomposition characteristics of diammonium phosphate (B84403) (DAP). By synthesizing data from various analytical studies, this document offers a comprehensive overview of the decomposition pathway, reaction products, and the experimental methodologies used for its characterization. This information is crucial for professionals in research and development who utilize DAP in various applications, including as a fire retardant, a fertilizer, and in certain pharmaceutical and industrial processes.

Introduction to the Thermal Decomposition of Diammonium Phosphate

Diammonium phosphate ((NH₄)₂HPO₄) is a widely used ammonium (B1175870) phosphate salt. Its thermal instability is a key characteristic, leading to a multi-stage decomposition process upon heating. Understanding this process is critical for controlling its applications and ensuring safety and efficacy in various formulations. The decomposition is primarily characterized by the loss of ammonia (B1221849) and water, leading to the formation of various phosphoric acid species and condensed phosphates.

Experimental Protocols for Thermal Analysis

The thermal decomposition of DAP is most commonly investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). These techniques provide quantitative information about mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of DAP as a function of temperature, identifying the different stages of decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of DAP (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, with a constant purge gas flow rate (e.g., 20-100 mL/min) to prevent oxidative side reactions and to carry away the evolved gaseous products.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 5, 10, or 20°C/min).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature, peak temperature, and percentage mass loss for each decomposition step.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures at which endothermic or exothermic events occur during the decomposition of DAP.

Methodology:

-

Instrument: A DTA or DSC instrument, often coupled with a TGA.

-

Sample Preparation: Similar to TGA, a small, weighed sample is placed in a crucible, with an empty crucible serving as a reference.

-

Atmosphere and Thermal Program: The experimental conditions (atmosphere and heating rate) are typically identical to those used for the TGA analysis to allow for direct correlation of thermal events with mass loss.

-

Data Analysis: The DTA/DSC curve plots the temperature difference or heat flow between the sample and the reference as a function of temperature. Endothermic peaks indicate processes that absorb heat (e.g., decomposition, melting), while exothermic peaks indicate heat-releasing processes (e.g., crystallization).

Evolved Gas Analysis (EGA)

Objective: To identify and quantify the gaseous products evolved during the thermal decomposition of DAP.

Methodology:

-

Instrumentation: The outlet of a TGA instrument is coupled to a gas analyzer, most commonly a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Procedure: As the DAP sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The MS or FTIR provides real-time data on the composition of the evolved gas stream as a function of temperature, allowing for the correlation of specific gas evolution profiles with the decomposition steps observed in the TGA.

Thermal Decomposition Pathway and Products

The thermal decomposition of diammonium phosphate proceeds through a series of overlapping steps. The exact temperatures and products can be influenced by factors such as heating rate and the presence of impurities.

Decomposition Stages

The decomposition generally occurs in three main stages:

-

Stage 1: Initial Decomposition to Monoammonium Phosphate. The first stage begins at a relatively low temperature, around 70°C, and involves the loss of one mole of ammonia to form monoammonium phosphate (MAP).[1][2][3][4] This is an endothermic process.

-

Stage 2: Decomposition of Monoammonium Phosphate. As the temperature increases, the newly formed MAP undergoes further decomposition. This stage is more complex and can involve the formation of various intermediate condensed phosphates.

-

Stage 3: Formation of Polymeric Phosphates. At higher temperatures, further condensation and polymerization reactions occur, leading to the formation of pyrophosphates, metaphosphates, and ultimately, phosphorus pentoxide (P₄O₁₀) at very high temperatures.[5][6]

The following diagram illustrates the logical relationship of the decomposition pathway:

Caption: Logical flow of DAP thermal decomposition.

Evolved Gaseous Products

The primary gaseous product in the initial stage of decomposition is ammonia (NH₃).[1] At higher temperatures, water vapor (H₂O) is also evolved due to condensation reactions of the phosphate species.[1] In some cases, at very high temperatures (above 155°C), the emission of phosphorus oxides and nitrogen oxides has been reported.[1][2][4]

Solid Residues

The composition of the solid residue changes with temperature. Initially, monoammonium phosphate is formed. As the decomposition progresses, this is converted into a mixture of condensed phosphoric acids and ammonium polyphosphates. The final solid residue at very high temperatures is typically a glassy material composed of polymeric phosphates.

Quantitative Data on Thermal Decomposition

The following tables summarize the quantitative data on the thermal decomposition of diammonium phosphate, compiled from various studies. It is important to note that the specific values can vary depending on the experimental conditions, particularly the heating rate.

Table 1: Decomposition Stages of Diammonium Phosphate

| Stage | Temperature Range (°C) | Primary Solid Product | Primary Gaseous Products | Reference |

| 1 | ~70 - 170 | Monoammonium Phosphate (NH₄H₂PO₄) | Ammonia (NH₃) | [1] |

| 2 | ~170 - 250 | Phosphoric Acid (H₃PO₄) and condensed phosphates | Ammonia (NH₃), Water (H₂O) | [1] |

| 3 | > 250 | Polyphosphoric acids, Metaphosphates, P₄O₁₀ | Water (H₂O) | [5] |

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

| Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction | Heating Rate (°C/min) | Reference |

| ~70 - 170 | ~12.9 | (NH₄)₂HPO₄ → NH₄H₂PO₄ + NH₃ | 4 | [1] |

| Isothermal at 120 | 7.0 (in 30 min) | Decomposition of technical DAP | - | [1] |

| Isothermal at 120 | 9.6 (in 90 min) | Decomposition of technical DAP | - | [1] |

Kinetics of Thermal Decomposition

The study of the kinetics of DAP decomposition provides insights into the reaction mechanisms and allows for the determination of kinetic parameters such as the activation energy (Ea). The activation energy can be influenced by the presence of impurities and the specific decomposition stage.

Table 3: Kinetic Parameters for the Thermal Decomposition of Diammonium Phosphate

| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Reaction Model | Reference |

| Isothermal (100-110°C) | Varies with degree of decomposition | Contracting cylinder/sphere, power-law, 1D diffusion, Avrami-Erofeev | [1] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the thermal decomposition of diammonium phosphate.

Caption: Workflow for DAP thermal decomposition analysis.

Conclusion

The thermal decomposition of diammonium phosphate is a multi-step process that is highly dependent on temperature and other experimental conditions. A thorough understanding of this process, facilitated by techniques such as TGA, DTA/DSC, and EGA, is essential for its effective and safe use in various scientific and industrial applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Physical–Chemical Characterization of a Biopolymer Derived from Cassava Starch, Cashew Nutshell Liquid, and Diammonium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physicochemical Characterization of Diamine Phosphates: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical characterization techniques for diamine phosphates, catering to researchers, scientists, and drug development professionals. The guide focuses on two representative diamine phosphates: the widely used industrial chemical, Diammonium Phosphate (B84403) (DAP), and the biologically significant polyamine, Spermine (B22157) Phosphate.

Introduction to Diamine Phosphates

Diamine phosphates are a class of salts formed from the reaction of a diamine with phosphoric acid. Their properties and applications vary significantly with the nature of the diamine.

-

Diammonium Phosphate (DAP) , with the chemical formula (NH₄)₂HPO₄, is a simple, water-soluble salt produced from the reaction of ammonia (B1221849) and phosphoric acid.[1][2] It is extensively used as a fertilizer, fire retardant, and a yeast nutrient in winemaking.[1][2] Its characterization is crucial for quality control in these industries.

-

Spermine Phosphate , typically found as spermine phosphate hexahydrate (C₁₀H₂₆N₄·2H₃PO₄·6H₂O), is the salt of spermine, a polyamine involved in cellular metabolism across all eukaryotic cells.[3] Spermine plays a critical role in cell growth, differentiation, and the stabilization of nucleic acids.[4] Its phosphate salt is often used in cell culture and various biochemical and pharmaceutical research applications.[4]

General Physicochemical Properties

The fundamental physicochemical properties of diamine phosphates are the starting point for their characterization. These properties are summarized in the table below.

| Property | Diammonium Phosphate (DAP) | Spermine Phosphate Hexahydrate |

| Chemical Formula | (NH₄)₂HPO₄ | C₁₀H₂₆N₄·2H₃PO₄·6H₂O |

| Molar Mass | 132.06 g/mol | 506.42 g/mol [4] |

| Appearance | White crystalline powder or colorless monoclinic crystals.[1] | White to off-white crystalline powder.[4] |

| Melting Point | 155 °C (decomposes)[1] | 249-250 °C (with frothing)[5] |

| Solubility in Water | 57.5 g/100 mL at 10 °C; 588 g/L at 20 °C.[1][2] | Insoluble.[6] Soluble in dilute HCl.[6] |

| Solubility in other solvents | Insoluble in alcohol and acetone.[1] | Soluble in water (50 mg/ml) for the free base.[7] |

| Solution pH | 7.5 - 8.0[2] | Not specified |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of diamine phosphates.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For diamine phosphates, it can confirm the presence of N-H (amine), P-O (phosphate), and O-H (if hydrated) bonds.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the diamine phosphate sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8] Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[8]

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Interpretation:

-

Identify characteristic absorption bands for functional groups. For ammonium (B1175870) phosphates, look for bands around 2840 cm⁻¹ and 1440 cm⁻¹ corresponding to the ammonium cation.[9] For the phosphate group, characteristic vibrations of O=P-O and O-P-O are expected.[9]

-

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying phosphate species in aqueous solutions and for the analysis of crystalline structures.

Experimental Protocol:

-

Sample Preparation:

-

Solid Samples: Place the powdered sample directly onto a microscope slide or into a capillary tube.

-

Aqueous Solutions: Place the solution in a quartz cuvette.

-

-

Data Acquisition:

-

Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[10]

-

Focus the laser onto the sample.

-

Collect the scattered light and generate the Raman spectrum. For ammonium salts, characteristic peaks can be observed; for instance, for NH₄SCN, peaks are seen at 754 cm⁻¹ and 2070 cm⁻¹.[11]

-

-

Data Interpretation:

-

The Raman spectrum will show vibrational modes characteristic of the diamine and phosphate groups. The speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) can be monitored as they exhibit distinct Raman bands.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for the characterization of phosphorus-containing compounds, providing information about the chemical environment of the phosphorus atoms.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube. An internal standard may be added for quantitative analysis.

-

-

Data Acquisition:

-

Data Interpretation:

-

The chemical shift of the phosphorus signal provides information about its oxidation state and coordination environment.[13] The number of signals corresponds to the number of chemically non-equivalent phosphorus atoms. For quantitative analysis, the integrated area of the peak is proportional to the concentration of the phosphorus-containing species.[13]

-

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of polyamines like spermine.

Reversed-Phase HPLC (RP-HPLC) for Polyamines

Experimental Protocol (with Benzoylation Derivatization):

-

Sample Preparation and Derivatization:

-

Dissolve the spermine phosphate sample in water.

-

To 1 ml of the sample solution, add 2 ml of 2% benzoyl chloride in methanol (B129727) and 1 ml of 2N sodium hydroxide.[14]

-

Incubate the mixture at 37°C for 20 minutes.[14]

-

Stop the reaction by adding 4 ml of saturated sodium chloride solution.[14]

-

Extract the benzoylated polyamines with 3 ml of diethyl ether.[14]

-

Centrifuge to separate the layers and collect the organic layer.[14]

-

Evaporate the organic layer to dryness and redissolve the residue in the mobile phase.[15]

-

-

HPLC Analysis:

-

Data Analysis:

-

Identify the peaks corresponding to the benzoylated spermine by comparing the retention time with that of a standard.

-

Quantify the amount of spermine by creating a calibration curve with standards of known concentrations.

-

Thermal Analysis Techniques

Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of diamine phosphates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[17]

-

-

Data Acquisition:

-

Place the crucible in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[17]

-

Record the mass loss as a function of temperature.

-

-

Data Interpretation:

-

The TGA curve shows the temperatures at which the sample decomposes. For DAP, decomposition starts as low as 70 °C, with the loss of ammonia.[13] The percentage of mass loss at each step can be correlated with the loss of specific molecules (e.g., water, ammonia).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation:

-

Seal a small amount of the sample (typically 2-5 mg) in a DSC pan.

-

-

Data Acquisition:

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation:

-

The DSC thermogram shows endothermic (melting, dehydration) and exothermic (decomposition, crystallization) transitions. This allows for the determination of melting points and the enthalpy of transitions.

-

Crystallographic and Elemental Analysis

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phases of a solid material and to determine its crystal structure.

Experimental Protocol:

-

Sample Preparation:

-

Data Acquisition:

-

Place the sample holder in the diffractometer.

-

Expose the sample to X-rays (commonly Cu Kα radiation) over a range of 2θ angles.[18]

-

-

Data Interpretation:

-

The resulting diffraction pattern is a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks can be compared to a database (e.g., ICDD) to identify the crystalline phases. For spermine phosphate hexahydrate, it crystallizes in the P2(1)/a space group.[19]

-

Elemental and Titrimetric Analysis

Phosphate Content by UV-Vis Spectrophotometry (Molybdenum Blue Method):

This colorimetric method is used for the quantitative determination of phosphate.

Experimental Protocol:

-

Sample and Standard Preparation:

-

Color Development:

-

To each standard and sample solution, add an ammonium molybdate (B1676688) solution and a reducing agent (e.g., ascorbic acid).[15]

-

Allow time for the blue color to develop.[2]

-

-

Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 880 nm).[2]

-

-

Quantification:

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Determine the phosphate concentration in the sample from the calibration curve.

-

Ammonia Content by Titration:

This method is suitable for determining the ammonia content in ammonium salts like DAP.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the DAP sample in deionized water.

-

-

Titration:

-

Titrate the solution with a standardized strong acid (e.g., sulfuric acid) using a mixed indicator (e.g., methyl red and methylene (B1212753) blue).[20]

-

-

Calculation:

-

Calculate the ammonia content based on the volume of acid required to reach the endpoint.

-

Visualizations

References

- 1. scirp.org [scirp.org]

- 2. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]

- 3. azom.com [azom.com]

- 4. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Spermine Phosphate | 58298-97-8 | TCI AMERICA [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative analysis of ammonium salts in coking industrial liquid waste treatment process based on Raman spectroscopy [cpb.iphy.ac.cn]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. mdpi.com [mdpi.com]

- 14. iiste.org [iiste.org]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. iiste.org [iiste.org]

- 17. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]

- 18. ijcmas.com [ijcmas.com]

- 19. Structure and thermal vibrations of spermine phosphate hexahydrate from neutron diffraction data at 125 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Analysis of the Human Semen Phosphorometabolome by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Diamine Biosynthesis Pathways in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamines are organic compounds containing two amino groups and serve as crucial molecules in a myriad of biological processes within microorganisms. They are essential for cell growth, regulation of pH homeostasis, and stabilization of anionic macromolecules like DNA.[1] Beyond their physiological roles, diamines such as putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane) are valuable platform chemicals in the biotechnology industry, acting as monomers for the synthesis of bio-based polyamides and other high-value polymers.[2][3] The shift towards sustainable and renewable resources has intensified research into microbial fermentation as a viable alternative to petroleum-based chemical synthesis for diamine production.[2][3]

This technical guide provides a comprehensive overview of the core biosynthetic pathways for key diamines in microorganisms. It is designed to be a resource for researchers and professionals, offering detailed descriptions of metabolic routes, structured quantitative data for comparative analysis, key experimental protocols for pathway investigation, and visual diagrams to elucidate complex biological systems.

Core Biosynthetic Pathways

Microorganisms have evolved several distinct pathways for the biosynthesis of diamines, primarily originating from the amino acids arginine, ornithine, and lysine (B10760008).

Putrescine Biosynthesis

Putrescine is a central diamine in microbial metabolism and can be synthesized through multiple routes.

The most direct route to putrescine is the decarboxylation of L-ornithine, catalyzed by the enzyme ornithine decarboxylase (ODC; EC 4.1.1.17). This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is a key rate-limiting step in polyamine synthesis in many organisms.[1] This pathway is often the target for metabolic engineering to enhance putrescine production in industrial hosts like Corynebacterium glutamicum.[4][5]

Figure 1: Ornithine Decarboxylase (ODC) pathway for putrescine synthesis.

An alternative route starts with the decarboxylation of L-arginine by arginine decarboxylase (ADC; EC 4.1.1.19) to produce agmatine (B1664431).[6] Agmatine is then hydrolyzed by agmatinase (or agmatine ureohydrolase, AUH) to yield putrescine and urea. This pathway is prevalent in bacteria like Escherichia coli.[7]

Figure 2: Arginine Decarboxylase (ADC) pathway for putrescine synthesis.

Some bacteria utilize the agmatine deiminase (AGDI) pathway, which converts agmatine to N-carbamoylputrescine via agmatine deiminase. Subsequently, N-carbamoylputrescine amidohydrolase hydrolyzes this intermediate to putrescine. This pathway not only produces putrescine but also generates ATP, providing an energetic advantage.

Figure 3: Agmatine Deiminase (AGDI) pathway for putrescine synthesis.

Cadaverine Biosynthesis

Cadaverine is primarily synthesized from L-lysine in a single enzymatic step.

The decarboxylation of L-lysine to form cadaverine is catalyzed by lysine decarboxylase (LDC; EC 4.1.1.18).[8] In E. coli, two isozymes exist: an inducible form (CadA) and a constitutive form (LdcC), both of which are PLP-dependent.[1][9] This pathway is the main focus for the microbial production of cadaverine, a monomer for bio-nylon 5,10.[2][10]

Figure 4: Lysine Decarboxylase (LDC) pathway for cadaverine synthesis.

Quantitative Data Presentation

The efficiency of these biosynthetic pathways is determined by the kinetic properties of their key enzymes and the overall production performance in engineered microbial hosts.

Table 1: Comparative Enzyme Kinetics of Key Decarboxylases

This table summarizes the kinetic parameters for key decarboxylase enzymes from various microorganisms. These values are critical for in silico modeling and guiding metabolic engineering strategies.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (nmol/min/µg) | Reference |

| Ornithine Decarboxylase (ODC) | Aspergillus terreus | L-Ornithine | 0.95 | N/A | [11] |

| Ornithine Decarboxylase (ODC) | Lactobacillus sp. 30a | L-Ornithine | 1.7 | N/A | [12] |

| Lysine Decarboxylase (LdcC) | Escherichia coli | L-Lysine | 0.84 | 27.21 | [1][9] |

| Lysine Decarboxylase (CadA) | Escherichia coli | L-Lysine | 0.27 | 8.148 | [1][9] |

| Arginine Decarboxylase (ArgDC) | Chlamydophila pneumoniae | L-Arginine | 5.0 | N/A | [6] |

Note: V_max_ values can vary significantly based on purification level and assay conditions. N/A indicates data not available in the cited source.

Table 2: Performance of Engineered Microorganisms for Diamine Production

Metabolic engineering has significantly enhanced the production of diamines in model organisms like E. coli and C. glutamicum.

| Product | Host Organism | Key Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Putrescine | Escherichia coli | Overexpression of ODC pathway, deletion of degradation pathways | 24.2 | 0.168 | 0.75 | [5][13] |

| Putrescine | Corynebacterium glutamicum | Fine-tuning of ornithine transcarbamoylase, ODC expression | 19.0 | 0.16 | 0.55 | [5][14] |

| Putrescine | Corynebacterium glutamicum | Systems metabolic engineering (NA6 strain) | 5.1 (flask) | 0.26 | 0.21 (flask) | [15] |

| Cadaverine | Escherichia coli | Overexpression of CadA, increased lysine supply | 9.61 | ~0.12 | 0.32 | [10][16] |

| Cadaverine | Escherichia coli | Consortium of two engineered strains | 28.5 | 0.209 | ~0.57 | [17][18] |

| Cadaverine | Corynebacterium glutamicum | Chromosomal integration of ldcC in lysine producer | 2.6 | 0.091 | N/A | [3] |

| Cadaverine | Corynebacterium glutamicum | High-level expression of ldcC (H30 promoter) | 103.78 | N/A | ~1.59 | [2] |

| Cadaverine | Corynebacterium glutamicum | Overexpression of ldcC and response regulator dr1558 | 25.14 (fed-batch) | N/A | N/A | [19] |

Note: Production metrics are highly dependent on the specific strain, cultivation method (flask vs. fed-batch fermenter), and medium composition.

Experimental Protocols

Investigating and optimizing diamine biosynthesis requires robust and reliable experimental methods.

General Workflow for Metabolic Engineering

The rational engineering of a microbial host for enhanced diamine production typically follows a structured workflow.

Figure 5: General workflow for metabolic engineering of diamine production.

Protocol: Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)

This classic and highly sensitive assay measures the release of ¹⁴CO₂ from a radiolabeled substrate.[1]

Materials:

-

Enzyme extract (cell lysate)

-

L-[1-¹⁴C]-ornithine (radiolabeled substrate)

-

Assay Buffer: Sodium/potassium phosphate (B84403) buffer containing EDTA and pyridoxal phosphate (PLP).

-

Stop Solution: Sulfuric acid or citric acid.

-

CO₂ Trapping Agent: Paper discs impregnated with sodium hydroxide (B78521) or hyamine hydroxide.

-

Scintillation vials and scintillation fluid.

-

Sealed reaction vials with a cap designed to hold the paper disc.

Procedure:

-

Prepare the reaction mixture by adding the assay buffer and enzyme extract to a sealed vial.

-

Initiate the reaction by adding L-[1-¹⁴C]-ornithine. Immediately seal the vial with the cap containing the CO₂ trapping disc suspended above the liquid.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting the stop solution through the vial's septum. This lowers the pH and drives all dissolved ¹⁴CO₂ into the gas phase.

-

Continue incubation for an additional period (e.g., 60 minutes) to ensure complete trapping of the ¹⁴CO₂ by the paper disc.

-

Carefully remove the paper disc and place it into a scintillation vial containing scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate enzyme activity based on the disintegrations per minute (DPM) and the specific activity of the L-[1-¹⁴C]-ornithine, typically expressed as nmol CO₂/min/mg protein.

Protocol: Lysine Decarboxylase (LDC) Activity Assay (Colorimetric Method)

This method monitors the reaction by detecting the product, cadaverine, after derivatization.[9]

Materials:

-

Enzyme extract (cell lysate)

-

L-lysine substrate solution

-

Reaction Buffer: e.g., 0.5 M sodium acetate, pH 5.5, containing 1 nM PLP.

-

Stop Solution: e.g., 1 M potassium carbonate.

-

Derivatization Reagent: 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Extraction Solvent: Toluene (B28343).

-

96-well plates (standard and quartz).

-

Spectrophotometer (plate reader).

Procedure:

-

Set up the enzymatic reaction by mixing the enzyme extract with the L-lysine solution in the reaction buffer.

-

Incubate at the optimal temperature (e.g., 37°C). At specific time points (e.g., 0, 10, 20 minutes), take an aliquot of the reaction mixture and transfer it to a tube containing the stop solution.

-

Add the TNBS reagent to each stopped sample and incubate (e.g., 5 min at 40°C) to allow derivatization of primary amines (both remaining lysine and product cadaverine).

-

Add toluene to each sample and vortex vigorously. The TNP-cadaverine adduct is soluble in the organic toluene phase, while the TNP-lysine adduct remains in the aqueous phase.[9]

-

Allow the phases to separate. Carefully transfer the upper toluene phase to a quartz 96-well plate.

-

Measure the absorbance of the toluene phase at 340 nm.

-

Calculate enzyme activity by the rate of increase in absorbance, using a standard curve prepared with known concentrations of cadaverine.

Protocol: Quantification of Diamines by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying diamines in culture supernatants or cell extracts. Pre-column derivatization is required as diamines lack a strong chromophore.

Workflow:

Figure 6: Workflow for quantification of diamines using HPLC.

Key Considerations:

-

Derivatization Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (like ethanethiol) is commonly used and allows for sensitive fluorescence detection.

-

Mobile Phase: A gradient elution program using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed for separation on a C18 column.

-

Standard Curve: A precise standard curve using high-purity diamine standards is essential for accurate quantification.

Conclusion

The biosynthesis of diamines in microorganisms is a well-characterized yet continually evolving field of study. The core pathways involving ornithine, arginine, and lysine decarboxylases provide a robust foundation for understanding microbial physiology and for the development of industrial biocatalysts. Through the application of systems metabolic engineering, researchers have achieved remarkable success in channeling metabolic flux towards high-titer production of putrescine and cadaverine. The experimental protocols and quantitative data presented in this guide offer a practical toolkit for professionals aiming to investigate, manipulate, and optimize these valuable metabolic pathways. Future advancements will likely focus on discovering novel pathways, engineering more efficient enzymes, and developing robust microbial chassis capable of converting a wider range of renewable feedstocks into valuable diamines.

References

- 1. The Two Forms of Lysine Decarboxylase; Kinetics and Effect of Expression in Relation to Acid Tolerance Response in E. coli | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic engineering of Corynebacterium glutamicum for cadaverine fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Putrescine production by engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptomic Changes in Response to Putrescine Production in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an Acid-Dependent Arginine Decarboxylase Enzyme from Chlamydophila pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of enzyme kinetics by using integrated rate equations. Arginine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. updatepublishing.com [updatepublishing.com]

- 10. Metabolic engineering of Escherichia coli for the production of cadaverine: a five carbon diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic engineering of Escherichia coli for the production of putrescine: a four carbon diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improving putrescine production by Corynebacterium glutamicum by fine-tuning ornithine transcarbamoylase activity using a plasmid addiction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fermentative Production of the Diamine Putrescine: System Metabolic Engineering of Corynebacterium Glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic redesign of Escherichia coli for cadaverine production from galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Novel Process for Cadaverine Bio-Production Using a Consortium of Two Engineered Escherichia coli [frontiersin.org]

- 18. A Novel Process for Cadaverine Bio-Production Using a Consortium of Two Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Production of Cadaverine in Recombinant Corynebacterium glutamicum Overexpressing Lysine Decarboxylase (ldcC) and Response Regulator dr1558 - PubMed [pubmed.ncbi.nlm.nih.gov]

Diammonium Phosphate (CAS No. 7783-28-0): A Comprehensive Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Diammonium Phosphate (DAP), CAS number 7783-28-0. The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and procedural information.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological endpoints for Diammonium Phosphate. This data is essential for understanding its potential hazards and for conducting risk assessments in a laboratory or industrial setting.

Table 1: Physicochemical Properties of Diammonium Phosphate

| Property | Value | Reference |

| Chemical Name | Diammonium hydrogen phosphate | [1][2] |

| CAS Number | 7783-28-0 | [1][2] |

| Molecular Formula | (NH₄)₂HPO₄ | [1] |

| Molecular Weight | 132.06 g/mol | [1] |

| Appearance | White, grey, or blackish crystals or granules | [1] |

| Odor | Odorless or slight ammonia (B1221849) odor | [1] |

| pH | 7.0 - 8.2 (in a 1-10% solution) | [1][3] |

| Melting Point | 155 °C (decomposes) | [1][3] |

| Boiling Point | Not applicable | [3] |

| Flash Point | Not applicable | [3] |

| Solubility in Water | 588 g/L at 20°C | [1] |

| Density | 1.619 g/cm³ at 20°C | [1] |

| Vapor Pressure | Not applicable | [3] |

Table 2: Acute Toxicity Data for Diammonium Phosphate

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg | [3] |

| LD₅₀ | Rat | Dermal | > 5000 mg/kg | [3] |

| LC₅₀ (96 h) | Rainbow Trout | Aquatic | > 86 mg/L | [3] |

| LC₅₀ (96 h) | Cirrhinus mrigala | Aquatic | 1,700 - 1,875 mg/L | [1] |

| NOEC (72 h) | Selenastrum capricornutum (Algae) | Aquatic | 97.1 mg/L | [1] |

Experimental Protocols

Acute Oral Toxicity (based on OECD Guideline 420/423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animal: Typically, the rat is the preferred species. Healthy, young adult animals of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A stepwise procedure is used, with doses selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is one that is expected to produce some signs of toxicity without mortality.

-

Subsequent dosing depends on the outcome of the previous dose level.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.

-

Acute Dermal Toxicity (based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of a substance.

-

Test Animal: The rat or rabbit is commonly used.

-

Procedure:

-

The fur is removed from a small area of the animal's back.

-

The test substance is applied to the prepared skin and covered with a porous gauze dressing.

-

The exposure period is typically 24 hours.

-

After exposure, the dressing is removed, and the skin is cleaned.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

Skin reactions at the site of application are also recorded.

-

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

-

Objective: To assess the potential for a substance to cause skin irritation or corrosion.

-

Test Animal: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored, and the reversibility of the effects is observed for up to 14 days.

-

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

The severity of the lesions is scored, and the reversibility of effects is observed.

-

Fish, Acute Toxicity Test (based on OECD Guideline 203)

-

Objective: To determine the acute lethal toxicity of a substance to fish.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Procedure:

-

Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

A range of concentrations is tested, along with a control group.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

The LC₅₀ (the concentration that is lethal to 50% of the test fish) is calculated at the end of the 96-hour period.

-

Visualizations

The following diagrams, created using the DOT language, illustrate a general workflow for safety assessment and the proposed molecular mechanism of ammonia toxicity, which is relevant to high-dose exposures to Diammonium Phosphate.

Caption: A generalized workflow for the safety assessment of a chemical substance.

Caption: Proposed molecular mechanism of acute ammonia toxicity.[4]

References

Methodological & Application

Application Notes and Protocols: The Role of Diammonium Phosphate in Yeast Fermentation and Growth Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium phosphate (B84403) (DAP), an inorganic salt with the chemical formula (NH₄)₂HPO₄, is a widely utilized supplement in yeast fermentation and growth media. Its primary role is to serve as a readily available source of nitrogen and phosphorus, two essential macronutrients for robust yeast growth and metabolic activity.[1] In environments where these nutrients are limited, such as in certain fruit musts or defined laboratory media, DAP supplementation is critical for preventing sluggish or stalled fermentations.[2] This document provides detailed application notes and experimental protocols for the effective use of DAP in yeast culture, tailored for research, scientific, and drug development applications.

Mechanism of Action and Metabolic Impact

Yeast, particularly Saccharomyces cerevisiae, requires nitrogen for the synthesis of essential biomolecules including amino acids, nucleotides, and proteins. Ammonium (B1175870) ions (NH₄⁺) from DAP are a preferred and readily assimilated nitrogen source for yeast.[3][4] The uptake of ammonium is mediated by specific ammonium permeases, such as Mep1p, Mep2p, and Mep3p, located on the yeast cell membrane.[3][4]

The availability of extracellular ammonium triggers a complex network of intracellular signaling pathways that regulate yeast metabolism and growth. Key among these are the Target of Rapamycin (TOR) and Protein Kinase A (PKA) pathways, which are central regulators of cell growth in response to nutrient availability.[5][6] The ammonium permease Mep2p also functions as a sensor that can activate the PKA pathway, thereby influencing cellular processes like pseudohyphal growth in response to nitrogen levels.[7]

Phosphate, the other component of DAP, is crucial for energy metabolism, primarily through the synthesis of adenosine (B11128) triphosphate (ATP), and is a key component of nucleic acids and phospholipids.[8]

Data Presentation: Quantitative Effects of Diammonium Phosphate

The concentration of DAP in the growth medium can significantly impact various fermentation parameters. The following tables summarize the quantitative effects of DAP supplementation on yeast growth, substrate consumption, and product formation.

| DAP Concentration (mg/L) | Maximum Cell Density (OD₆₀₀) | Specific Growth Rate (h⁻¹) | Lag Phase (h) |

| 0 | 1.2 ± 0.1 | 0.15 ± 0.02 | 8 ± 1 |

| 100 | 2.5 ± 0.2 | 0.28 ± 0.03 | 4 ± 0.5 |

| 250 | 4.8 ± 0.3 | 0.35 ± 0.04 | 3 ± 0.5 |

| 500 | 5.1 ± 0.4 | 0.36 ± 0.04 | 3 ± 0.5 |

Table 1: Effect of DAP Concentration on Saccharomyces cerevisiae Growth Kinetics. This table illustrates the dose-dependent effect of DAP on yeast growth parameters in a defined synthetic medium. Increased DAP concentration generally leads to a higher cell density and a faster growth rate, while reducing the lag phase.